molecular formula C5H13NO B153944 3-Ethoxypropylamine CAS No. 6291-85-6

3-Ethoxypropylamine

Cat. No. B153944
CAS RN: 6291-85-6
M. Wt: 103.16 g/mol
InChI Key: SOYBEXQHNURCGE-UHFFFAOYSA-N
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Description

3-Ethoxypropylamine is a chemical compound that is part of the class of organic compounds known as amines. Amines are characterized by the presence of the basic nitrogen atom with a lone pair. Although the provided papers do not directly discuss 3-Ethoxypropylamine, they do provide insights into the behavior and synthesis of related ethoxy-containing compounds and their reactions, which can be extrapolated to understand 3-Ethoxypropylamine.

Synthesis Analysis

The synthesis of ethoxy-containing compounds can involve various strategies, including the use of palladium-catalysed Suzuki–Miyaura conditions as seen in the synthesis of 2-ethoxy-3-aryl/heteroaryl-pyridines . Additionally, the gas-phase reaction of aminosilanes with silica surfaces can provide insights into the binding and reactivity of ethoxy groups, which are relevant to the synthesis of 3-Ethoxypropylamine .

Molecular Structure Analysis

The molecular structure of ethoxy-containing compounds can be complex, with the potential for intramolecular and intermolecular bonding. For example, 2-ethoxy-3-pyridylboronic acid forms an intramolecular O–H···O bond with the adjacent ethoxy substituent . This kind of analysis can help predict the behavior of 3-Ethoxypropylamine in various chemical environments.

Chemical Reactions Analysis

Ethoxy groups can participate in a variety of chemical reactions. For instance, the reaction of ethoxy-containing compounds with amidines can lead to the formation of pyrimidine derivatives . Similarly, the reactivity of the ethoxy group in 3-Ethoxypropylamine could be explored in the context of nucleophilic substitution reactions or as a leaving group in the formation of other chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethoxy-containing compounds can vary widely. For example, the synthesis of 3-ethoxyisoxazole derivatives from β-oxo thionoesters indicates that ethoxy groups can influence the formation of heterocyclic structures . The properties of 3-Ethoxypropylamine, such as solubility, boiling point, and reactivity, would be influenced by the ethoxy group and the propylamine moiety.

Relevant Case Studies

While the provided papers do not include case studies on 3-Ethoxypropylamine, they do offer insights into the synthesis and properties of related compounds. For example, the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines and their evaluation as analgesic and anti-inflammatory agents demonstrate the potential pharmaceutical applications of ethoxy-containing compounds .

Scientific Research Applications

Application 1: Synthesis of Oxetane-based Oligomers

  • Summary of the Application : 3-Ethoxypropylamine is used in the synthesis of oxetane-based oligomers. These oligomers are polymers formed from oxetane, a type of cyclic ether. The use of 3-Ethoxypropylamine helps to partially open the rigid oxetane chain, which can generate specific properties in the resulting oligomers .

Application 2: Production of Dyestuff and Cosmetics

  • Summary of the Application : 3-Ethoxypropylamine is used as an intermediate in the production of dyestuff and cosmetics . Dyestuffs are substances used to impart color to materials such as textiles, paper, and leather, while cosmetics are products applied to the body to enhance or change its appearance.

Application 3: Identification of Hsp70 Modulators

  • Summary of the Application : 3-Ethoxypropylamine is used to identify modulators of Hsp70, a family of heat shock proteins . These proteins play a crucial role in protein homeostasis and are implicated in various diseases, including cancer and neurodegenerative disorders.

Application 4: Production of Bioplastics

  • Summary of the Application : 3-Ethoxypropylamine is used as an intermediate in the production of bioplastics . Bioplastics are a type of plastic derived from renewable biomass sources, such as vegetable fats and oils, corn starch, straw, woodchips, food waste, etc. They are designed to biodegrade and have less negative impact on the environment compared to traditional plastics.

Application 5: 3D Printing Technology

  • Summary of the Application : 3-Ethoxypropylamine is used in 3D printing technology, specifically in the health and medical fields . Biopolymers are an emerging class of materials offering excellent properties and flexibility for additive manufacturing. 3-Ethoxypropylamine could potentially be used in the synthesis of these biopolymers.

Safety And Hazards

3-Ethoxypropylamine is a flammable liquid and vapor. It can cause severe skin burns and eye damage. It is harmful if swallowed. Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

3-ethoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-7-5-3-4-6/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYBEXQHNURCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064202
Record name 1-Propanamine, 3-ethoxy-
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Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxypropylamine

CAS RN

6291-85-6
Record name 3-Ethoxypropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6291-85-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanolamine ethyl ether
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Record name 3-Ethoxypropylamine
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Record name 1-Propanamine, 3-ethoxy-
Source EPA Chemicals under the TSCA
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Record name 1-Propanamine, 3-ethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxypropylamine
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Record name PROPANOLAMINE ETHYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
189
Citations
V Baudel, F Cazier, P Woisel, G Surpateanu - European polymer journal, 2002 - Elsevier
… The rigid oxetane chain was then opened partially with 3-ethoxypropylamine in order to generate some specific properties. Higher substitution was obtained by microwave activation in …
Number of citations: 12 www.sciencedirect.com
C Sauer, FT Peters, AE Schwaninger… - Chemical research in …, 2008 - ACS Publications
The involvement of human hepatic cytochrome P450 isoenzymes (P450s) in the metabolism of the designer drugs N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) and N-(1-…
Number of citations: 18 pubs.acs.org
M Kawase, K Samejima, M Okada - Biochemical Pharmacology, 1982 - Elsevier
Cytotoxic effects on MDBK cells of various 3-substituted propylamines, including spermine and spermidine, were tested in culture in the presence of calf serum, and the possible mode …
Number of citations: 13 www.sciencedirect.com
AY Malmakova, KD Praliyev, JT Welch… - Eurasian Chemico …, 2014 - ect-journal.kz
… The starting 1-(3-ethoxypropyl)-4-oxopiperidine was synthesized by Dickmann condensation of 3-ethoxypropylamine with ethylacrylate. The 3,7-diazabicyclo[3.3.1]nonanones were …
Number of citations: 5 ect-journal.kz
S Nishikawa, H Haraguchi, Y Fukuyama - Bulletin of the Chemical …, 1991 - journal.csj.jp
… In a 3-ethoxypropylamine solution, only one relaxational absorption has been observed up to 3.0 mol dm *. The cause has been clarified to be due to a proton-transfer reaction of the …
Number of citations: 9 www.journal.csj.jp
VL Gein, AA Bobyleva, EB Levandovskaya… - Pharmaceutical …, 2012 - Springer
… We used a known method [3] to study the reaction of 3-ethoxypropylamine with a mixture of aromatic aldehyde and methyl ester of acyl(heteroyl)pyruvic acid in equimolar amounts in …
Number of citations: 8 link.springer.com
HWLY Cheng, GWWCX Li… - … Petroleum Processing & …, 2017 - chinarefining.com
… The trend of the corrosion inhibition efficiency decreases in the following order: ethylenediamine> N, Ndimethylethanolamine> triethylamine> 3-ethoxypropylamine> morpholine. The …
Number of citations: 1 www.chinarefining.com
F Yang, GE LeCroy, P Wang, W Liang… - the Journal of …, 2016 - ACS Publications
… In the study reported here, we used another small amino molecule, 3-ethoxypropylamine (EPA, molecular weight 103, Figure 1), for the functionalization of small carbon nanoparticles to …
Number of citations: 61 pubs.acs.org
M Şölener, E Uğuzdoğan, M Nurbaş, T Çamlı… - Polymer Bulletin, 2006 - Springer
… The monomer, NEPAM was synthesized by the nucleophilic substitution reaction of 3-ethoxypropylamine and acryloyl chloride. The polymerization was performed at +4 oC, by using N,…
Number of citations: 15 link.springer.com
K Chen, J Liu, Z Huang, S Zong, L Liu, W Tan - International Journal of …, 2021 - Elsevier
… In this paper, the MnPS 3 nanosheets were exfoliated under sonication process in the solution of N-methylpyrrolidone (NMP) and 3-ethoxypropylamine, and then a series of Z-scheme …
Number of citations: 9 www.sciencedirect.com

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